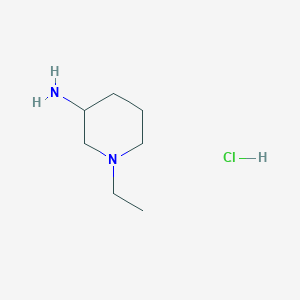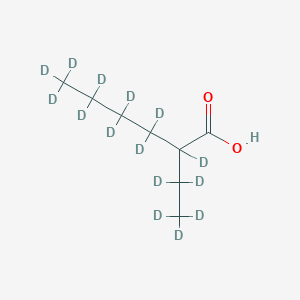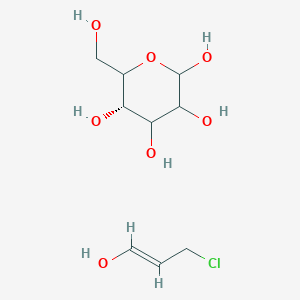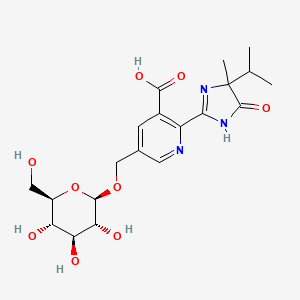
UNII-U956M4879S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNII-U956M4879S is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by its unique structure, which includes a glucopyranosyloxy group, an imidazolinyl group, and a nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UNII-U956M4879S typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the glucopyranosyloxy group: This step involves the glycosylation of a suitable precursor with a glucopyranosyl donor under acidic or basic conditions.
Introduction of the imidazolinyl group: This can be achieved through the cyclization of an appropriate precursor in the presence of a suitable catalyst.
Coupling with nicotinic acid: The final step involves the coupling of the intermediate with nicotinic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
UNII-U956M4879S can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, UNII-U956M4879S may have potential applications as a pharmaceutical agent. Its unique structure could provide specific interactions with biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of UNII-U956M4879S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nicotinic acid derivatives, such as:
Nicotinamide: A simpler derivative with known biological activities.
Nicotinic acid: The parent compound with well-established uses in medicine.
Imidazolinyl derivatives: Compounds with similar imidazolinyl groups, which may have comparable biological activities.
Uniqueness
The uniqueness of UNII-U956M4879S lies in its complex structure, which combines multiple functional groups
Propiedades
Número CAS |
200111-50-8 |
|---|---|
Fórmula molecular |
C20H27N3O9 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H27N3O9/c1-8(2)20(3)19(30)22-16(23-20)12-10(17(28)29)4-9(5-21-12)7-31-18-15(27)14(26)13(25)11(6-24)32-18/h4-5,8,11,13-15,18,24-27H,6-7H2,1-3H3,(H,28,29)(H,22,23,30)/t11-,13-,14+,15-,18-,20?/m1/s1 |
Clave InChI |
YYCWLOSSRKXBSC-DLIFEIRTSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC3C(C(C(C(O3)CO)O)O)O)C(=O)O)C |
SMILES isomérico |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)C |
SMILES canónico |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC3C(C(C(C(O3)CO)O)O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine](/img/structure/B1493951.png)
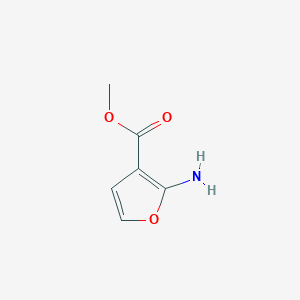
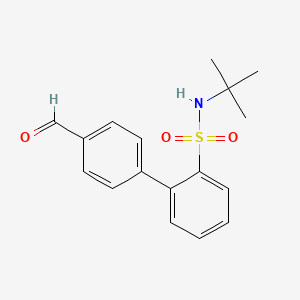
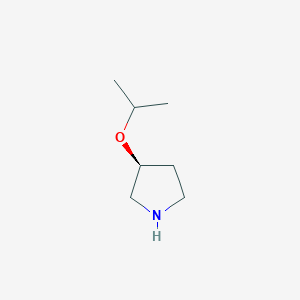
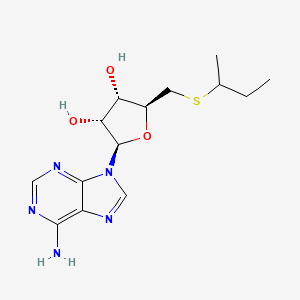
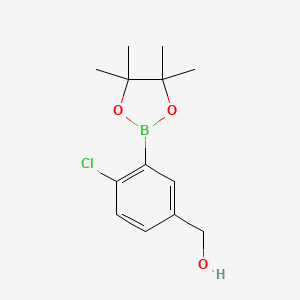
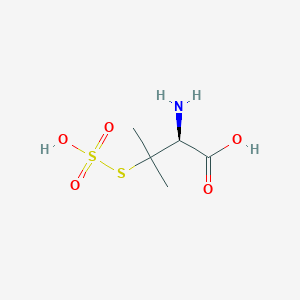
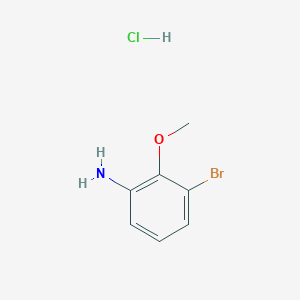
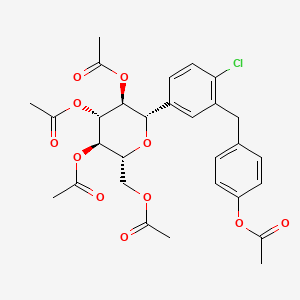
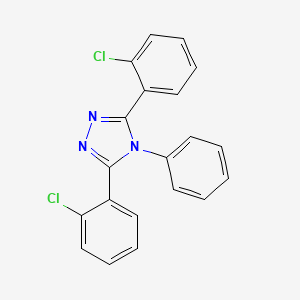
![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)
